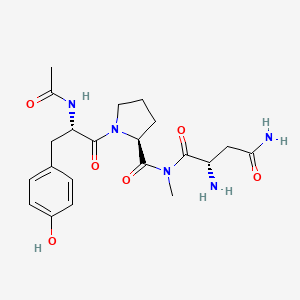
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- is a complex organic compound that belongs to the class of N-acylated amino acids This compound is characterized by the presence of multiple amino acid residues, including aspartamide, acetylated tyrosine, proline, and a methylated group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- typically involves a multi-step process that includes the protection and deprotection of functional groups, coupling reactions, and purification steps. The general synthetic route can be summarized as follows:
Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) or other coupling agents to form peptide bonds.
Deprotection: The protecting groups are removed under specific conditions to yield the desired compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired quality.
化学反応の分析
Types of Reactions
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential modulator of enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development and as a component of parenteral nutrition.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- can be compared with other similar compounds, such as:
N-Acetyl-L-tyrosine: An acetylated derivative of tyrosine used in parenteral nutrition and as a dietary supplement.
N-Acetyl-L-aspartyl-L-glutamate: A neurotransmitter involved in modulating glutamatergic neurotransmission.
N-Acetyl-L-tryptophan: An acetylated derivative of tryptophan with potential therapeutic applications.
The uniqueness of L-Aspartamide, N-acetyl-L-tyrosyl-L-prolyl-N1-methyl- lies in its specific combination of amino acid residues and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
82867-72-9 |
|---|---|
分子式 |
C21H29N5O6 |
分子量 |
447.5 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-2-amino-N-methylbutanediamide |
InChI |
InChI=1S/C21H29N5O6/c1-12(27)24-16(10-13-5-7-14(28)8-6-13)20(31)26-9-3-4-17(26)21(32)25(2)19(30)15(22)11-18(23)29/h5-8,15-17,28H,3-4,9-11,22H2,1-2H3,(H2,23,29)(H,24,27)/t15-,16-,17-/m0/s1 |
InChIキー |
QLLCRUTUDDVXHD-ULQDDVLXSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N(C)C(=O)[C@H](CC(=O)N)N |
正規SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)N(C)C(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


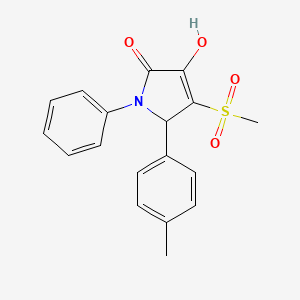
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
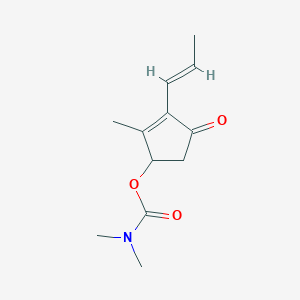
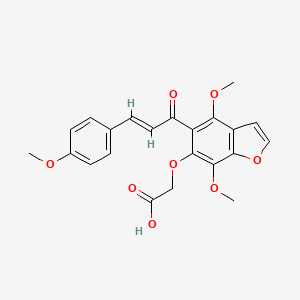
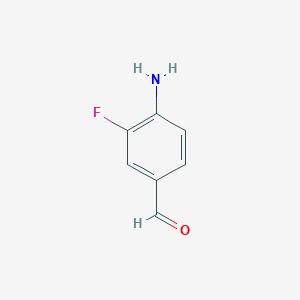
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
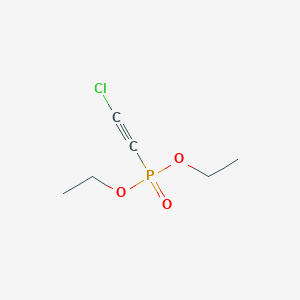
![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)
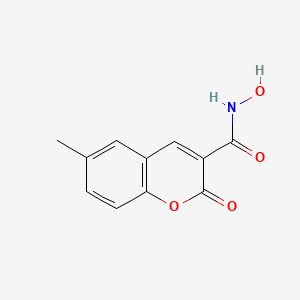
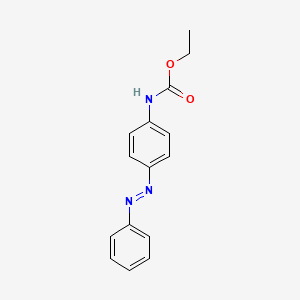
![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)
![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
